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Compound of Interest

Compound Name:
4-(Difluoromethoxy)-2-

fluorobenzoic acid

CAS No.: 1017779-52-0

Cat. No.: B1319558

Get Quote

Executive Summary & Molecule Profile
This Application Note details the analytical framework for 4-(Difluoromethoxy)-2-
fluorobenzoic acid, a critical fluorinated building block used in the synthesis of bioactive

pharmaceutical ingredients (APIs), particularly kinase inhibitors and metabolic modulators.

The presence of the difluoromethoxy (-OCHF

) group introduces unique lipophilic hydrogen bond donor/acceptor properties, while the ortho-
fluorine atom modulates the acidity (pKa) and metabolic stability of the benzoic acid core.
Accurate characterization requires specific attention to fluorine-proton coupling constants in
NMR and ionization suppression in LC-MS.
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Property Specification

Chemical Name 4-(Difluoromethoxy)-2-fluorobenzoic acid

CAS Number 1017779-52-0

Molecular Formula

C

H

F

O

Molecular Weight 206.12 g/mol

Appearance White to off-white crystalline solid

Predicted pKa

~3.5 (Acidic due to electron-withdrawing F and

OCHF

)

Analytical Workflow Strategy
The characterization logic follows a "coarse-to-fine" resolution path, moving from bulk property

verification to atomic-level structural confirmation.
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Critical NMR Checks

Sample Receipt
(CAS 1017779-52-0)

1. Physical Properties
(Melting Point, Solubility)

2. Structural ID (Qualitative)
(NMR, FT-IR)

 Pass

4. Mass Spectrometry
(LC-MS/ESI-)

 Confirm MW

1H: -OCHF2 Triplet (J ~74Hz) 19F: Two distinct signals

3. Purity & Assay (Quantitative)
(UHPLC-UV, qNMR)

Final CoA Generation

 Confirm ID

Click to download full resolution via product page

Figure 1: Analytical workflow for the characterization of fluorinated benzoic acid derivatives.

Protocol 1: Structural Identification (NMR
Spectroscopy)
Objective: Unequivocal assignment of the difluoromethoxy group and the aromatic substitution

pattern. Expert Insight: The difluoromethoxy proton (
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) is the diagnostic "fingerprint." It exhibits a massive geminal coupling constant (

) that is unmistakable.

A. Sample Preparation[3][4][5][6][7]
Solvent: DMSO-d

(Preferred).[1][2] The carboxylic acid proton is often invisible in CDCl

due to exchange broadening but forms a sharp singlet or broad hump at >13 ppm in DMSO.

Concentration: 10-15 mg in 0.6 mL solvent.

B. H NMR Parameters (400 MHz or higher)
Spectral Window: -2 to 16 ppm.

Key Signals:

Carboxylic Acid (-COOH):

13.0–13.5 ppm (Broad Singlet).

Difluoromethoxy Proton (-OCHF

):

7.0–7.6 ppm.[2]

Multiplicity:Triplet (coupling to two equivalent

F nuclei).

Coupling Constant (

):72–75 Hz. Note: This peak often looks like two small peaks separated by a wide gap;
do not mistake it for two impurities.

Aromatic Protons: Three protons in the region

7.0–8.0 ppm.
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Look for 1,2,4-substitution splitting (d, dd, or m).

C. F NMR Parameters (376 MHz)
Critical for Purity:

F NMR is superior for detecting des-fluoro impurities or regioisomers.

Decoupling: Run both proton-coupled and proton-decoupled experiments.

Key Signals:

Aromatic Fluorine (2-F):

-105 to -115 ppm (Multiplet).

Difluoromethoxy Fluorines (-OCHF

):

-80 to -85 ppm.

Multiplicity:Doublet (coupling to the single geminal proton).

Integration: 2F relative to the 1F aromatic signal.

Protocol 2: Purity Assessment (UHPLC-UV)
Objective: Quantify purity and detect synthetic byproducts (e.g., phenol precursors). Challenge:

Fluorinated compounds often show "fronting" on standard C18 columns due to poor wetting or

secondary interactions.

Method Parameters
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Parameter Setting

Column

C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm,

4.6 x 100 mm) OR PFP (Pentafluorophenyl) for

enhanced selectivity of isomers.

Mobile Phase A
0.1% Formic Acid in Water (Acidic pH ensures

R-COOH stays protonated/retained).

Mobile Phase B Acetonitrile (ACN).

Flow Rate 1.0 mL/min.

Column Temp 30°C.

Detection
UV at 254 nm (aromatic ring) and 210 nm

(general).

Gradient Table
Time (min) % Mobile Phase B Description

0.0 5 Equilibration

2.0 5
Isocratic Hold (Elute polar

salts)

12.0 95 Linear Ramp

15.0 95 Wash

15.1 5 Re-equilibration

20.0 5 End

Troubleshooting Tip: If the peak tails significantly, increase the buffer strength (e.g., use 10 mM

Ammonium Formate pH 3.0 instead of just formic acid) to mask silanol interactions.

Protocol 3: Mass Spectrometry (LC-MS)
Objective: Confirmation of Molecular Weight. Mode: Electrospray Ionization, Negative Mode

(ESI-).
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Rationale: Carboxylic acids ionize readily by losing a proton (

).

Expected Mass:

Exact Mass (Neutral): 206.02

Observed Ion (

):205.01 m/z

Fragmentation (MS/MS):

Loss of CO

(M - 44): Peak at ~161 m/z.

Loss of HF (M - 20): Common in fluorinated aromatics.

Protocol 4: Impurity Profiling
When analyzing CAS 1017779-52-0, watch for these specific process impurities:

4-Hydroxy-2-fluorobenzoic acid: The hydrolysis product of the difluoromethoxy group.

Detection: Elutes much earlier (more polar) on RP-HPLC.

3-Fluoro-1-(difluoromethoxy)benzene: The decarboxylated product.

Detection: Elutes later (less polar, no COOH).

Regioisomers: 2-(Difluoromethoxy)-4-fluorobenzoic acid.

Detection: Requires PFP column or

F NMR to distinguish.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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